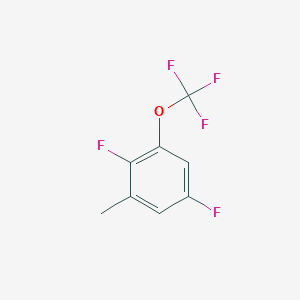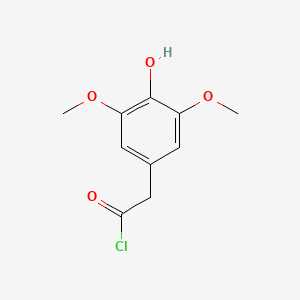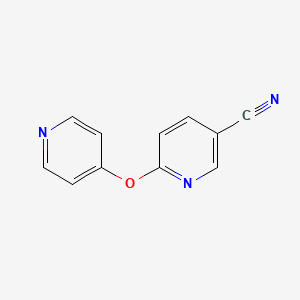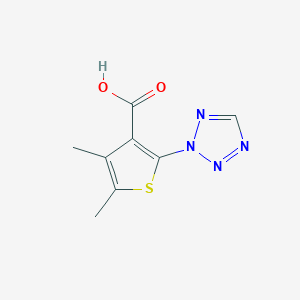
3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine
Descripción general
Descripción
3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H9BrF2N2 . It has a molecular weight of 263.08 g/mol.
Synthesis Analysis
The synthesis of pyridine derivatives like 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine often involves the use of Grignard reagents . For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine can be represented by the InChI code 1S/C9H9BrF2N2/c10-6-3-7 (11)8 (14-4-6)15-2-1-9 (12,13)5-15/h3-4H,1-2,5H2 .Aplicaciones Científicas De Investigación
Photoinduced Tautomerization Studies 3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine, as part of pyridine derivatives like BPP, demonstrates unique photochemical behavior. Research shows these compounds exhibit three types of photoreactions, such as excited-state intramolecular and intermolecular proton transfer, crucial for understanding molecular luminescence and fluorescence properties (Vetokhina et al., 2012).
Spectroscopic Characterization and DFT Studies The compound has been subjected to spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies, coupled with density functional theory (DFT) analyses, are essential for understanding its structural and electronic properties, influencing its potential application in various fields such as material science and molecular electronics (H. Vural & M. Kara, 2017).
Application in Suzuki Cross-Coupling Reactions The compound is utilized in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied using DFT methods for their potential applications as chiral dopants in liquid crystals and for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Gulraiz Ahmad et al., 2017).
Exploration of Photophysical Properties The compound's derivatives have been synthesized and characterized to explore their photophysical properties. This includes studying their emission properties and the role of different substituents, which is vital for applications in fields like organic light-emitting devices (S. Stagni et al., 2008).
Investigations in Molecular Structure and Nonlinear Optical Properties Detailed studies have been conducted on the molecular structure and nonlinear optical properties of pyridine derivatives. Such research is critical for the development of new materials with potential applications in optoelectronics and photonics (Ghiasuddin et al., 2018).
Antibacterial Properties Exploration Derivatives of the compound have been synthesized and tested for their antibacterial properties. This includes evaluating their efficacy against various bacteria, which is important for the development of new antimicrobial agents (A. Bogdanowicz et al., 2013).
Propiedades
IUPAC Name |
3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-7-3-8(5-13-4-7)14-2-1-9(11,12)6-14/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBBZQNTANRQPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine | |
CAS RN |
1707391-23-8 | |
| Record name | 3-bromo-5-(3,3-difluoropyrrolidin-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1411623.png)
![tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/structure/B1411624.png)

